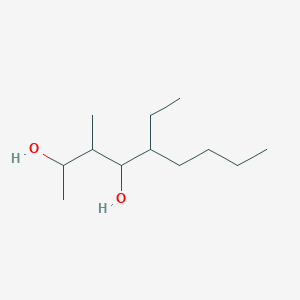

5-Ethyl-3-methylnonane-2,4-diol

Description

Contextualization within the Chemistry of Branched Aliphatic Diols

5-Ethyl-3-methylnonane-2,4-diol is classified as a branched aliphatic diol. Diols are organic compounds containing two hydroxyl (–OH) functional groups, and are also commonly referred to as glycols. wikipedia.orgchemistrysteps.com The term "aliphatic" signifies that the carbon atoms are arranged in an open chain rather than an aromatic ring. ncert.nic.in The structure of this compound is a nine-carbon chain (nonane) with hydroxyl groups at the second and fourth positions, a methyl group at the third position, and an ethyl group at the fifth position.

The presence of two hydroxyl groups significantly influences the physical properties of diols, primarily through enhanced hydrogen bonding capabilities compared to similar-sized mono-alcohols. chemistrysteps.comyoutube.com This leads to higher boiling points and greater viscosity. youtube.com Diols are broadly categorized based on the relative positions of the hydroxyl groups. Common classifications include:

Vicinal diols (1,2-diols): Hydroxyl groups on adjacent carbon atoms. wikipedia.org

Geminal diols: Both hydroxyl groups attached to the same carbon atom. chemistrysteps.com

1,3-diols: Hydroxyl groups separated by one carbon atom. wikipedia.org

This compound is an example of a 1,3-diol. The synthesis of such diols can often be achieved through methods like the aldol (B89426) condensation of ketones with formaldehyde, followed by reduction, or the hydration of α,β-unsaturated ketones. wikipedia.org A common general method for preparing diols involves the reduction of corresponding diketones using agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. chemistrysteps.com

Significance of Complex Polyol Structures in Contemporary Chemical Science

Polyols, which are organic compounds with multiple hydroxyl groups, are fundamental building blocks in polymer chemistry. creative-proteomics.comwikipedia.org The structure of the polyol component—including its molecular weight, the number of hydroxyl groups (functionality), and the nature of its carbon backbone (linear, branched, or cyclic)—directly dictates the properties of the resulting polymer. mdpi.comyoutube.com

Complex, branched polyols like this compound are of interest because their intricate structures can be used to create polymers with highly specific characteristics. For instance:

In Polyurethanes: Polyols act as the "soft segment" and their structure influences flexibility, hardness, and thermal and chemical resistance. mdpi.comyoutube.com Longer polyol chains tend to increase elasticity, while higher branching can lead to more rigid materials due to increased cross-linking density. youtube.com

In Polyesters: Low molecular weight polyols are used as crosslinking agents in the synthesis of alkyd resins, which are widely used in paints and coatings. wikipedia.org

In Advanced Materials: There is growing interest in hyperbranched polymers (HBPs), which possess a unique three-dimensional structure with a high density of functional groups at the surface. colab.ws Branched diols can serve as key components in the synthesis of these advanced materials.

The ability to precisely control the architecture of a polyol allows chemists to fine-tune the macroscopic properties of a polymer, making the study of complex polyols a significant area in materials science. creative-proteomics.com

Overview of Key Research Areas Pertaining to this compound

While specific published studies on this compound are scarce, its molecular structure suggests several potential areas for chemical research.

Stereoselective Synthesis: The molecule possesses four stereocenters, meaning it can exist in multiple stereoisomeric forms (diastereomers and enantiomers). guidechem.com A significant research challenge would be the development of synthetic routes to produce specific stereoisomers selectively. This would allow for the investigation of how the three-dimensional arrangement of atoms affects the compound's physical properties and its behavior in subsequent reactions.

Polymer Chemistry and Material Science: As a complex diol, it could be investigated as a novel monomer, chain extender, or cross-linking agent in the synthesis of polyesters and polyurethanes. creative-proteomics.comwikipedia.org The presence of both methyl and ethyl branches on its backbone could impart unique solubility, thermal stability, or mechanical properties to the resulting polymers compared to those made from simpler, linear diols.

Spectroscopic and Physicochemical Characterization: A foundational research area would be the comprehensive characterization of the compound and its various stereoisomers. While a basic infrared spectrum exists, it was recorded on older dispersive instrumentation. nist.gov Modern analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (for which data is currently only predicted), mass spectrometry, and X-ray crystallography would be essential to fully elucidate its structural and electronic properties. guidechem.com

Structure

3D Structure

Properties

CAS No. |

6628-31-5 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

5-ethyl-3-methylnonane-2,4-diol |

InChI |

InChI=1S/C12H26O2/c1-5-7-8-11(6-2)12(14)9(3)10(4)13/h9-14H,5-8H2,1-4H3 |

InChI Key |

LJGRJTMTDBCJEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(C(C)C(C)O)O |

Origin of Product |

United States |

Stereochemical Considerations in 5 Ethyl 3 Methylnonane 2,4 Diol

Analysis of Stereogenic Centers and Potential Stereoisomers of 5-Ethyl-3-methylnonane-2,4-diol

The molecular structure of this compound (C12H26O2) reveals the presence of multiple stereogenic centers, which are carbon atoms bonded to four different substituent groups. nist.govnih.gov The identification of these centers is the first step in comprehending the molecule's stereoisomeric diversity. The carbon atoms at positions 2, 3, 4, and 5 are all potential stereocenters. However, a detailed analysis of the connectivity of the atoms is required for confirmation. The IUPAC name itself, this compound, provides the necessary information to draw the structure and identify these centers. chemspider.com

Enumeration of Diastereomers and Enantiomers based on Molecular Structure

With four stereogenic centers, the theoretical maximum number of stereoisomers for this compound can be calculated using the 2^n rule, where 'n' is the number of stereocenters. In this case, with n=4, there are 2^4 = 16 possible stereoisomers. These stereoisomers can be categorized into pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other).

This gives rise to eight pairs of enantiomers. Each stereoisomer within a pair has an identical relationship with its enantiomer, while its relationship with any of the other 14 stereoisomers is diastereomeric.

Chirality Assignment and Stereochemical Descriptors

To distinguish between the different stereoisomers, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign a stereochemical descriptor (R or S) to each stereogenic center. This involves prioritizing the four substituents attached to each chiral carbon based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer, and the sequence of the remaining three groups is traced. A clockwise direction corresponds to an 'R' configuration, while a counter-clockwise direction indicates an 'S' configuration.

For this compound, this assignment must be performed for each of the four stereogenic centers (C2, C3, C4, and C5), resulting in a unique stereochemical designation for each of the 16 stereoisomers (e.g., (2R,3S,4R,5S)-5-Ethyl-3-methylnonane-2,4-diol).

Stereochemical Relationships and IUPAC Nomenclature of this compound Isomers

The systematic naming of each stereoisomer is achieved by incorporating the R/S descriptors into the IUPAC name. ncert.nic.in The relationship between any two stereoisomers can be precisely described. For instance, (2R,3S,4R,5S)-5-Ethyl-3-methylnonane-2,4-diol and (2S,3R,4S,5R)-5-Ethyl-3-methylnonane-2,4-diol are enantiomers. In contrast, (2R,3S,4R,5S)-5-Ethyl-3-methylnonane-2,4-diol and (2R,3R,4R,5S)-5-Ethyl-3-methylnonane-2,4-diol are diastereomers because they have the same configuration at some stereocenters but differ at others.

Table 1: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (2R,3R,4R,5R) |

|---|---|

| (2R,3R,4R,5R) | Identity |

| (2S,3S,4S,5S) | Enantiomer |

| (2R,3R,4R,5S) | Diastereomer |

| (2S,3S,4S,5R) | Diastereomer |

| (2R,3R,4S,5R) | Diastereomer |

| (2S,3S,5R,5S) | Diastereomer |

| (2R,3S,4R,5R) | Diastereomer |

| (2S,5R,5S,5S) | Diastereomer |

| (2R,3R,4S,5S) | Diastereomer |

| (2S,3S,5R,5R) | Diastereomer |

| (2R,3S,4R,5S) | Diastereomer |

| (2S,5R,5S,5R) | Diastereomer |

| (2R,3S,4S,5R) | Diastereomer |

| (2S,5R,5R,5S) | Diastereomer |

| (2R,3S,4S,5S) | Diastereomer |

| (2S,5R,5R,5R) | Diastereomer |

Conformational Analysis of this compound Stereoisomers

The presence of multiple single bonds in this compound allows for rotation, leading to various spatial arrangements of the atoms known as conformations. The stability of these conformers is influenced by steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

For the different stereoisomers, the preferred conformations can vary significantly. For example, in some isomers, intramolecular hydrogen bonding between the two hydroxyl groups can lead to the formation of a stable cyclic-like structure. In other isomers, steric repulsion between the bulky ethyl and methyl groups might force the molecule into a more extended conformation. The analysis of these conformational preferences often requires computational modeling and spectroscopic techniques.

Isomerization Pathways and Stereochemical Stability

Isomerization refers to the process by which one isomer is converted into another. For this compound, this could potentially occur through mechanisms that involve the breaking and reforming of bonds at the stereogenic centers. Such processes would typically require specific chemical conditions, such as the presence of a catalyst or elevated temperatures.

Synthetic Methodologies for 5 Ethyl 3 Methylnonane 2,4 Diol and Structural Analogues

Chemical Synthesis Approaches to 5-Ethyl-3-methylnonane-2,4-diol

The chemical synthesis of polyhydroxylated acyclic structures like this compound relies on a combination of robust carbon-carbon bond-forming reactions, stereoselective transformations, and the strategic use of protecting groups.

Strategies for Regioselective Functionalization of Hydroxyl Groups

In molecules with multiple hydroxyl groups, such as diols, achieving selective functionalization of one hydroxyl group over another is a persistent challenge due to their similar reactivity. rsc.orgrsc.org Various catalytic systems have been developed to address this, enabling transformations like acylation, sulfonylation, and alkylation at a specific site. rsc.orgorganic-chemistry.org

Organocatalysis offers a powerful platform for regioselective functionalization under mild conditions, avoiding the need for stoichiometric activators. rsc.orgrsc.org Catalysts based on boron, nitrogen (e.g., diamines, peptides), and phosphorus can differentiate between hydroxyl groups based on subtle steric and electronic differences, as well as through noncovalent interactions like hydrogen bonding. rsc.orgrsc.org For instance, diarylborinic acid catalysts have proven highly effective for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org These catalysts are believed to form a tetracoordinate borinate complex with the diol, activating one hydroxyl group for reaction with an electrophile. organic-chemistry.org

Peptide-based catalysts can also achieve high levels of regio- and enantioselectivity in reactions like acylation, leveraging their flexible structures and ability to form precise hydrogen-bonding networks with the substrate. rsc.org

Table 1: Catalytic Systems for Regioselective Diol Functionalization

| Catalyst Type | Reaction Type | Selectivity Principle | Reference |

| Diarylborinic Acids | Acylation, Sulfonylation, Alkylation | Formation of tetracoordinate borinate complexes, electronic effects. | organic-chemistry.org |

| 1,2-Diamine Catalysts | Acylation | Bidentate coordination to the acylating agent, steric and electronic tuning. | rsc.org |

| Peptide-Based Catalysts | Acylation, Silylation | Molecular recognition via non-covalent interactions (e.g., hydrogen bonding). | rsc.org |

| Organocatalysts (General) | Acylation, Silylation, etc. | Exploitation of steric/electronic effects and noncovalent interactions. | rsc.org |

Carbon-Carbon Bond Forming Reactions in the Construction of the Nonane (B91170) Backbone

The construction of the C12 carbon skeleton of this compound requires efficient carbon-carbon bond-forming reactions. alevelchemistry.co.uknumberanalytics.com These reactions are fundamental to organic synthesis, allowing for the assembly of complex molecules from simpler, readily available precursors. numberanalytics.com

Key strategies applicable to forming the nonane backbone include:

Aldol (B89426) Reactions: The aldol reaction is a powerful tool for forming C-C bonds and can be used to construct the β-hydroxy ketone precursor to the 1,3-diol moiety. alevelchemistry.co.uknumberanalytics.com This involves the nucleophilic addition of an enolate to a carbonyl compound. numberanalytics.com

Grignard Reactions: The addition of a Grignard reagent (an organomagnesium compound) to an aldehyde or ketone is a classic and reliable method for creating new C-C bonds and installing hydroxyl groups simultaneously. illinois.edu

Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide versatile methods for connecting different carbon fragments with high efficiency. alevelchemistry.co.ukillinois.edu The Heck reaction, for example, couples an unsaturated halide with an alkene, while the Suzuki reaction couples an organoboron compound with an organohalide. alevelchemistry.co.ukillinois.edu

These methods can be employed in a convergent or linear fashion to assemble the required carbon framework before or during the introduction of the hydroxyl functionalities.

Table 2: Key Carbon-Carbon Bond-Forming Reactions

| Reaction Name | Reactants | Product Feature | Reference |

| Aldol Reaction | Enolate + Carbonyl Compound | β-Hydroxy Carbonyl | alevelchemistry.co.uknumberanalytics.com |

| Grignard Reaction | Grignard Reagent + Carbonyl | Alcohol with new C-C bond | illinois.edu |

| Heck Reaction | Unsaturated Halide + Alkene | Substituted Alkene | alevelchemistry.co.uk |

| Suzuki Reaction | Organoboron Compound + Organohalide | Biaryl or Alkyl-Aryl, etc. | illinois.edu |

Diastereoselective and Enantioselective Synthesis Strategies for this compound

Many natural products contain 1,3-diol units in either a syn or anti configuration, making the stereoselective synthesis of this motif a major focus of research. acs.orgthieme-connect.com For a molecule like this compound, controlling the relative and absolute stereochemistry at C2, C3, C4, and C5 is paramount.

A primary strategy for establishing the 1,3-diol stereochemistry is the diastereoselective reduction of a β-hydroxy ketone intermediate . thieme-connect.comresearchgate.net The stereochemical outcome can be directed by the existing stereocenter at the β-position (substrate control) or by the choice of reducing agent and chelating agents (reagent control). The Narasaka-Prasad reduction, for example, typically uses a boron chelating agent followed by reduction with sodium borohydride (B1222165) to selectively produce syn-1,3-diols. researchgate.net Conversely, other methods can favor the anti isomer.

Other advanced methods for stereocontrolled 1,3-diol synthesis include:

Titanium-Mediated Reductive Coupling: This method involves the coupling of propargylic alcohols with aldehydes or ketones to produce syn-1,3-diols with excellent diastereoselectivity. acs.org

Catalytic Diol Relocation: Gold(I) or bismuth(III) catalysts can mediate the tandem hemiacetalization/dehydrative cyclization of certain diols to form protected 1,3-diols with high diastereoselectivity. nih.gov

Asymmetric Aldol Reactions: Using chiral catalysts or auxiliaries in the initial aldol reaction can set the stereochemistry of the β-hydroxy ketone precursor, which then guides the subsequent reduction to the desired diol. nih.gov

Table 3: Methods for Stereoselective 1,3-Diol Synthesis

| Method | Key Reagents/Catalysts | Typical Diastereoselectivity | Reference |

| Narasaka-Prasad Reduction | Boron chelating agent (e.g., BEt3), NaBH4 | syn | researchgate.net |

| Substrate-Induced Reduction | Varies (e.g., Zn(BH4)2) | anti (often) | thieme-connect.com |

| Titanium-Mediated Coupling | Ti(Oi-Pr)4, i-PrMgCl | syn | acs.org |

| Catalytic Diol Relocation | Au(I) or Bi(III) catalysts | Diastereoselective | nih.gov |

Protection-Deprotection Strategies for Hydroxyl Groups

In a multi-step synthesis involving a polyfunctional molecule, it is often necessary to temporarily "protect" reactive functional groups like hydroxyls to prevent them from undergoing unwanted reactions. highfine.comresearchgate.net The hydroxyl groups are converted into less reactive forms, such as ethers or esters, which are stable to certain reaction conditions and can be cleanly removed later to restore the original hydroxyl group. highfine.comslideshare.net

For diols, specific protecting groups can be used to protect both hydroxyls simultaneously, forming cyclic structures like acetals or ketals. highfine.com

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used due to their ease of introduction and removal under specific conditions (typically fluoride (B91410) ions or acid). zmsilane.com

Alkyl Ethers: Benzyl (Bn) and p-methoxybenzyl (PMB) ethers are stable to a wide range of conditions but can be removed by hydrogenolysis or oxidation, respectively. highfine.com

Acetals and Ketals: Groups like methoxymethyl (MOM), 2-tetrahydropyranyl (THP), and isopropylidene (for 1,2- and 1,3-diols) are stable to basic and nucleophilic conditions but are readily cleaved with acid. highfine.comhighfine.com

Table 4: Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Reference(s) |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole (B134444) | TBAF, HF, or mild acid | zmsilane.com |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | highfine.com |

| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH | DDQ or CAN (Oxidation) | highfine.com |

| Methoxymethyl Ether | MOM | MOM-Cl, DIEA | Strong acid (e.g., HCl) | highfine.com |

| Isopropylidene Ketal | - | Acetone, acid catalyst | Aqueous acid | highfine.com |

Biocatalytic and Enzymatic Synthesis of Diols Relevant to this compound

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing chiral molecules, including diols. nih.govresearchgate.net Enzymes operate under mild conditions (room temperature and atmospheric pressure), often with exceptional stereo- and regioselectivity, which can limit side reactions like racemization or rearrangement. nih.gov

Enzyme-Mediated Reductions and Oxidations for Chiral Diol Formation

Enzymes, particularly oxidoreductases, are highly effective for the synthesis of chiral diols. rsc.orgrsc.org Alcohol dehydrogenases (ADHs), for example, can reduce prochiral ketones and diketones to their corresponding chiral alcohols and diols with very high enantiomeric excess (ee) and diastereomeric excess (de). mdpi.com

Key enzymatic approaches include:

Dicarbonyl Reduction: Certain enzymes, known as dicarbonyl reductases, can stereoselectively reduce both carbonyl groups in a 1,3-diketone in a single step to yield a chiral diol. rsc.org This approach is highly efficient for accessing optically pure diols. rsc.org

Asymmetric Reduction of β-Hydroxy Ketones: Similar to chemical methods, enzymes can be used for the stereoselective reduction of a β-hydroxy ketone to create the second hydroxyl group, yielding either the syn or anti diol with high fidelity. nih.gov

Whole-Cell Biocatalysis: Using whole microbial cells (e.g., E. coli, Baker's yeast) that overexpress a specific reductase is a common and cost-effective strategy. nih.govmdpi.com The cell's own machinery is often used to regenerate the necessary cofactors (like NADH or NADPH) required by the enzyme. mdpi.com

These biocatalytic methods are particularly valuable for producing chiral building blocks for the pharmaceutical and fine chemical industries. nih.govnih.gov

Table 5: Enzymes Used in Chiral Diol Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Feature | Reference(s) |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | Prochiral diketone | Chiral diol (e.g., (1S,4S)-diol) | mdpi.comresearchgate.net |

| Dicarbonyl Reductase | Stereoselective reduction | 1,3-Diketone | Chiral 1,3-diol | rsc.org |

| Dioxygenase | Dihydroxylation | Aromatic or olefinic compound | cis-Diol | nih.govalfachemic.com |

| Epoxide Hydrolase | Hydrolysis | Epoxide | trans-Diol | rsc.orgalfachemic.com |

Microbial Biotransformations in Stereoselective Diol Synthesis

The stereoselective synthesis of 1,3-diols is a significant area of research, as the spatial arrangement of the hydroxyl groups is crucial for the biological activity and chemical properties of these molecules. rsc.org Microbial biotransformations, utilizing whole-cell systems or isolated enzymes, offer a powerful and environmentally benign approach to achieving high stereoselectivity in the synthesis of chiral diols. rsc.orgmdpi.com These biocatalytic methods can provide access to specific stereoisomers that are often difficult to obtain through traditional chemical synthesis. researchgate.net

While specific studies on the microbial biotransformation to produce this compound are not extensively documented in publicly available literature, the principles of stereoselective diol synthesis using microorganisms are well-established and can be extrapolated to this target molecule. The general strategy involves the reduction of a corresponding β-hydroxyketone or a 1,3-diketone precursor.

Various yeast strains, such as those from the genera Candida, Rhodotorula, and Saccharomyces, are known to be effective biocatalysts for the stereoselective reduction of carbonyl groups. mdpi.comresearchgate.net For instance, Saccharomyces cerevisiae contains butanediol (B1596017) dehydrogenase, an enzyme capable of producing pure (R,R)-diols from the corresponding diketones. asm.org Engineered strains of Escherichia coli have also been developed for the synthesis of branched-chain β,γ-diols from renewable feedstocks like glucose, demonstrating the versatility of microbial platforms. nih.govnih.gov

The stereochemical outcome of the biotransformation is highly dependent on the specific microbial strain and the substrate structure. By screening a variety of microorganisms, it is often possible to selectively produce any of the possible stereoisomers of a target diol.

Illustrative Research Findings on Microbial Diol Synthesis

The following table summarizes findings from studies on the microbial synthesis of various diols, illustrating the potential of these methods for producing specific stereoisomers.

| Biocatalyst | Substrate | Product | Stereoselectivity (ee% or de%) | Conversion (%) |

| Candida pelliculosa ZP22 | Monocyclic meso diols | Enantiomerically-enriched lactones | High | High |

| Yarrovia lipolytica AR71 | Bicyclic meso diol | Enantiomerically-pure exo-bridged lactone | >99% | 100% |

| Saccharomyces cerevisiae (overexpressing Bdh and Fdh) | 2,3-Pentanedione | (2R,3R)-2,3-Pentanediol | Not specified | Not specified |

| Engineered Escherichia coli | Glucose | 4-Methylpentane-2,3-diol | Not specified | 72% of theoretical yield |

This table presents data from various studies on diol synthesis and is intended to be illustrative of the potential of microbial biotransformations.

Synthesis of Precursors and Derivatives of this compound

The synthesis of this compound necessitates the availability of suitable precursors. A key precursor for the diol is the corresponding β-diketone, 5-Ethyl-3-methylnonane-2,4-dione. The synthesis of such β-diketones can be achieved through various established organic chemistry methods. For instance, the acylation of a ketone with an ester in the presence of a strong base is a common approach.

A potential synthetic route to 5-Ethyl-3-methylnonane-2,4-dione could involve the Claisen condensation of ethyl acetate (B1210297) with 3-ethylheptan-2-one. Alternatively, methods for the synthesis of 3-alkylpentane-2,4-diones, such as the reaction of pentane-2,4-dione with an alkyl halide in the presence of a base like potassium carbonate, could be adapted. orgsyn.org

Derivatives of this compound are also of interest for various applications. For example, the diol can be a component in the synthesis of polyanhydrides, which have applications in areas like antifouling paints. google.com The synthesis of such derivatives would typically involve reacting the diol with appropriate monomers, such as dicarboxylic acid anhydrides.

Furthermore, cyclic derivatives like furanones can be synthesized from related precursors. For example, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a flavor compound, has been synthesized from a butenoate starting material. researchgate.net This highlights the potential to create a variety of derivatives from precursors of this compound.

Spectroscopic and Advanced Structural Characterization of 5 Ethyl 3 Methylnonane 2,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Ethyl-3-methylnonane-2,4-diol.guidechem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of its atomic connectivity and stereochemistry. While specific experimental data for this compound is not widely published, predicted spectra and data from analogous long-chain diols offer valuable insights.

¹H NMR for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound is expected to display a range of signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing effects of neighboring functional groups, primarily the hydroxyl (-OH) groups.

Key expected features in the ¹H NMR spectrum include:

Hydroxyl Protons (-OH): These protons typically appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature.

Methine Protons (-CHOH): The protons on the carbons bearing the hydroxyl groups (C2 and C4) are expected to resonate in the region of 3.5-4.5 ppm. Their multiplicity will be influenced by coupling to adjacent protons.

Alkyl Protons: The various methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the nonane (B91170) backbone and the ethyl group will appear in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm.

Predicted ¹H NMR Data Table:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (CH₃) | ~1.2 | Doublet | ~6-7 |

| H2 (CHOH) | ~3.8 - 4.2 | Multiplet | |

| H3 (CH) | ~1.5 - 1.7 | Multiplet | |

| H4 (CHOH) | ~3.6 - 4.0 | Multiplet | |

| H5 (CH) | ~1.4 - 1.6 | Multiplet | |

| H6-H8 (CH₂) | ~1.2 - 1.4 | Multiplet | |

| H9 (CH₃) | ~0.9 | Triplet | ~7 |

| Ethyl-CH₂ | ~1.3 - 1.5 | Multiplet | |

| Ethyl-CH₃ | ~0.9 | Triplet | ~7 |

| Methyl on C3 | ~0.9 - 1.1 | Doublet | ~7 |

| OH (on C2, C4) | Variable | Broad Singlet |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbons attached to the electron-withdrawing hydroxyl groups (C2 and C4) will be deshielded and appear at higher chemical shifts (downfield).

Predicted ¹³C NMR Data Table:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~20-25 |

| C2 (CHOH) | ~70-75 |

| C3 (CH) | ~40-45 |

| C4 (CHOH) | ~75-80 |

| C5 (CH) | ~45-50 |

| C6 (CH₂) | ~25-30 |

| C7 (CH₂) | ~28-33 |

| C8 (CH₂) | ~22-27 |

| C9 (CH₃) | ~14 |

| Ethyl-CH₂ | ~25-30 |

| Ethyl-CH₃ | ~10-15 |

| Methyl on C3 | ~15-20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Conformational Insights

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry and conformational preferences of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the H2 and H3 protons, and between the protons of the ethyl and nonane chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon framework, confirming the positions of the ethyl and methyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and conformation of the molecule by detecting through-space proximity of protons. For acyclic molecules like this diol, NOESY can provide insights into the preferred staggered conformations of the carbon backbone. The relative stereochemistry of the hydroxyl groups at C2 and C4 could be inferred by observing NOE correlations between specific protons, which would differ for syn and anti diastereomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound, as provided by the NIST Chemistry WebBook, was recorded in a solution of carbon tetrachloride (CCl₄) and carbon disulfide (CS₂). bris.ac.ukresearchgate.net Key absorption bands are expected in the following regions:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups involved in hydrogen bonding.

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl chains.

C-O Stretching: Absorptions in the 1000-1200 cm⁻¹ region are indicative of the C-O single bond stretching vibrations.

Raman spectroscopy , being complementary to IR, would be particularly useful for observing the symmetric vibrations of the carbon backbone, which are often weak in the IR spectrum.

Vibrational Spectroscopy Data Table:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (Broad) | Weak |

| C-H Stretch (Alkyl) | 2850-3000 (Strong, Sharp) | Strong |

| C-H Bend (Alkyl) | ~1375 and ~1465 | Moderate |

| C-O Stretch | 1000-1200 (Strong) | Weak |

| C-C Stretch | Weak | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₂H₂₆O₂. univ-lemans.fr This gives a molecular weight of approximately 202.34 g/mol . bris.ac.uk In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 202 would likely be of low intensity or absent due to the facile fragmentation of alcohols.

Common fragmentation pathways for long-chain diols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon. This would lead to the formation of stable oxonium ions.

Dehydration: Loss of one or two molecules of water (H₂O, mass 18) is a common fragmentation pathway for alcohols, leading to peaks at m/z 184 (M-18) and 166 (M-36).

Cleavage of the alkyl chain: Fragmentation along the nonane chain would produce a series of characteristic alkyl fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The calculated exact mass for C₁₂H₂₆O₂ is 202.1933. bris.ac.uk HRMS would also be invaluable for determining the elemental composition of the various fragment ions, which would lend strong support to the proposed fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting an ion of a specific mass-to-charge ratio (m/z) and analyzing the resulting fragment ions. For this compound (molar mass: 202.34 g/mol ), MS/MS analysis would provide critical information about its connectivity.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺• would be selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments allows for a detailed reconstruction of the original molecule's structure.

Given the structure of this compound, which contains two hydroxyl groups, the primary fragmentation pathways are expected to involve:

Alpha-cleavage: This involves the cleavage of the carbon-carbon bond adjacent to an oxygen atom. libretexts.orglibretexts.org For this compound, several alpha-cleavage reactions are possible, leading to the formation of stable oxonium ions.

Dehydration: The loss of one or both water molecules (H₂O) is a common fragmentation pathway for alcohols and diols. libretexts.orglibretexts.org This results in fragment ions with m/z values corresponding to [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.

Cleavage of the carbon-carbon backbone: Fragmentation can also occur along the nonane chain, providing information about the location of the ethyl and methyl substituents.

Expected Fragmentation Patterns in MS/MS

The following table illustrates the expected major fragment ions for this compound in an MS/MS spectrum. The exact m/z values may vary slightly depending on the ionization method and the adduct ion (e.g., [M+H]⁺, [M+Na]⁺).

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Probable Fragmentation Pathway |

| 203 ([M+H]⁺) | 185 | H₂O | Dehydration |

| 203 ([M+H]⁺) | 167 | 2H₂O | Sequential dehydration |

| 203 ([M+H]⁺) | 159 | C₃H₈ | Cleavage of the propyl group from the nonane backbone |

| 203 ([M+H]⁺) | 145 | C₄H₁₀ | Cleavage of the butyl group from the nonane backbone |

| 203 ([M+H]⁺) | 115 | C₅H₁₁OH | Alpha-cleavage and loss of a pentanol (B124592) moiety |

| 203 ([M+H]⁺) | 87 | C₇H₁₅OH | Alpha-cleavage and loss of a heptanol (B41253) moiety |

This table is illustrative and based on general principles of mass spectrometry for aliphatic diols. Experimental data for this compound is not available in the cited literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)

This compound possesses multiple stereocenters (at carbons 2, 3, 4, and 5), meaning it can exist as several stereoisomers. Determining the absolute configuration of these stereoisomers is crucial for understanding its biological activity and chemical properties. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that is highly effective for this purpose. mtoz-biolabs.comencyclopedia.pub

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An ECD spectrum provides information about the spatial arrangement of the atoms in a molecule. For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable ECD signal in the accessible UV-Vis region.

The determination of the absolute configuration using ECD typically involves the following steps:

TD-DFT Calculation: For each stable conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net

Comparison with Experimental Data: The calculated, population-weighted average ECD spectrum is then compared with the experimentally measured spectrum of a specific stereoisomer. A good match between the calculated and experimental spectra allows for the confident assignment of the absolute configuration. mtoz-biolabs.com

As no experimental ECD data for this compound has been reported in the searched literature, a definitive assignment of its absolute configuration is not possible at this time. However, the theoretical framework described above provides a clear pathway for how such a determination could be achieved once the individual stereoisomers are isolated and experimentally analyzed.

Computational and Theoretical Investigations of 5 Ethyl 3 Methylnonane 2,4 Diol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. uwosh.edunrel.govnih.gov These methods can predict molecular geometries, spectroscopic parameters, and electronic features with a high degree of accuracy.

The conformational flexibility of 5-Ethyl-3-methylnonane-2,4-diol, arising from its rotatable bonds, results in a complex potential energy surface with numerous possible conformers. Identifying the most stable, low-energy conformations is crucial as they predominantly influence the macroscopic properties of the compound.

Research Findings: Computational studies would typically employ methods like Density Functional Theory (DFT) to perform geometry optimization. This process systematically explores the potential energy surface to locate energy minima corresponding to stable conformers. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature, often using a Boltzmann distribution.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

Note: The following data is illustrative and based on typical results for similar aliphatic diols, as specific computational data for this compound is not publicly available.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 | 0.00 | O-C2-C3-C4 = 60, C2-C3-C4-O = 180 |

| 2 | 0.75 | O-C2-C3-C4 = -60, C2-C3-C4-O = 180 |

| 3 | 1.20 | O-C2-C3-C4 = 180, C2-C3-C4-O = 60 |

| 4 | 1.85 | O-C2-C3-C4 = 60, C2-C3-C4-O = 60 |

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. researchgate.netresearchgate.net

Research Findings: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By averaging the calculated shifts over the Boltzmann-weighted population of low-energy conformers, a theoretical NMR spectrum can be generated that closely approximates experimental results.

Similarly, the calculation of vibrational frequencies through methods like DFT can predict the Infrared (IR) spectrum of the molecule. These calculations identify the characteristic vibrational modes and their corresponding frequencies, providing a theoretical basis for assigning peaks in an experimental IR spectrum.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Note: This data is hypothetical and for illustrative purposes.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| H on C2 | 3.85 |

| H on C4 | 3.60 |

| ¹³C NMR Chemical Shift (ppm) | |

| C2 | 72.5 |

| C4 | 75.0 |

| IR Frequency (cm⁻¹) | |

| O-H Stretch | 3350 (broad) |

| C-H Stretch | 2960-2850 |

| C-O Stretch | 1100 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

Research Findings: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl groups due to the presence of lone pair electrons. The LUMO would likely be distributed along the carbon backbone, particularly in antibonding orbitals.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies for this compound

Note: This data is hypothetical and for illustrative purposes.

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 11.6 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in a solvent. kcl.ac.uk

Research Findings: MD simulations would model the interactions of a large number of this compound molecules with each other and with solvent molecules over time. This allows for the study of intermolecular hydrogen bonding, which is expected to be a dominant interaction for this diol due to its two hydroxyl groups. The simulations can provide insights into the structure of the solvent around the diol and how the diol affects the properties of the solvent. Such studies have been performed on other diols, revealing details about their hydrogen-bonding networks and their effects on lipid monolayers. kcl.ac.ukkcl.ac.uk

Quantitative Structure-Property Relationship (QSPR) and Molecular Descriptor Analysis

QSPR modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov

By developing QSPR models, it is possible to predict the reactivity and selectivity of this compound in various chemical reactions without the need for extensive experimental work.

Research Findings: To develop a QSPR model for a property like reactivity, a dataset of structurally similar compounds with known reactivity data would be compiled. For each compound, a set of molecular descriptors (numerical representations of molecular structure) would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed reactivity. While no specific QSPR models for this compound have been reported, studies on other aliphatic alcohols have successfully used this approach to predict properties like boiling point and water solubility. nih.gov A predictive model for the site-selective oxidation of diols has also been developed using a combination of experimental and computational data, demonstrating the power of these approaches. researchgate.net

Reaction Mechanism Studies and Transition State Characterization Relevant to this compound

Due to the specific substitution pattern of this compound, featuring secondary hydroxyl groups at positions 2 and 4, its reactivity is of significant interest in synthetic and computational chemistry. While specific computational studies on this exact molecule are not extensively available in the current literature, theoretical investigations into analogous diol and secondary alcohol systems provide a robust framework for understanding its potential reaction mechanisms and characterizing the associated transition states. This section will, therefore, discuss plausible reaction pathways for this compound based on established computational models for similar substrates, including oxidation and dehydration reactions.

Theoretical Frameworks for Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, several key reactions can be computationally modeled to predict its behavior under various conditions.

Oxidation of Secondary Alcohol Moieties

The oxidation of the secondary alcohol groups in this compound to the corresponding ketones is a fundamental transformation. Computational models have been developed to understand the enantioselective oxidation of secondary alcohols, which are relevant to the chiral centers in this diol. nih.gov Studies on palladium(II) complexes as catalysts, for instance, reveal a multi-step mechanism that includes alcohol substitution, deprotonation, and β-hydride elimination. nih.gov The stereoselectivity of such reactions is often determined by the steric and electronic interactions within the transition state of the β-hydride elimination step. nih.gov

Another well-studied mechanism for alcohol oxidation involves the use of nickel oxyhydroxide (NiOOH). nih.govresearchgate.net Computational studies have identified two primary dehydrogenation pathways: a hydrogen atom transfer (HAT) mechanism and a potential-dependent (PD) hydride transfer mechanism. nih.gov For a secondary alcohol like those in this compound, the HAT mechanism is often favored under conditions that promote the formation of Ni³⁺ active sites. nih.govresearchgate.net

A hypothetical reaction coordinate for the oxidation of one of the hydroxyl groups in this compound, based on a generic transition metal-catalyzed process, can be visualized. The transition state would likely involve the coordination of the alcohol to the metal center, followed by the abstraction of the α-hydrogen.

Dehydration and Deoxydehydration Reactions

The removal of one or both hydroxyl groups from this compound represents another important class of reactions. Computational studies on the deoxydehydration (DODH) of vicinal diols by metal-oxo catalysts provide mechanistic insights that can be extrapolated to this 1,3-diol. royalsocietypublishing.org Although not a vicinal diol, the principles of C-O bond cleavage are relevant. These mechanisms often involve the condensation of the diol onto the metal center, followed by a reduction step and subsequent olefin extrusion. royalsocietypublishing.org

For cyclic trans-diols, computational studies using density functional theory have pointed towards a stepwise cleavage of the C-O bonds proceeding through a triplet state. chemrxiv.org While this compound is acyclic, intramolecular hydrogen bonding could influence the conformational preferences of the transition states in a similar manner to cyclic systems. Hydrothermal dehydration of diols, which occurs in superheated water without a catalyst, has also been studied mechanistically, revealing a complex interplay between E1 and E2 elimination pathways influenced by intramolecular hydrogen bonding. nih.gov

Stereoselective Synthesis: Aldol (B89426) Reaction

The synthesis of 1,3-diols like this compound often involves stereoselective aldol reactions. researchgate.net Computational studies of these reactions are crucial for understanding the origins of stereoselectivity. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is a foundational concept in explaining the stereochemical outcome of metal enolate-based aldol reactions. DFT calculations can provide detailed geometries and energies of these transition states, allowing for the prediction of the major diastereomer. For the synthesis of a molecule with the specific stereochemistry of this compound, the relative energies of the competing transition states leading to different stereoisomers would be of primary interest.

Hypothetical Transition State Analysis

In the absence of specific experimental or computational data for this compound, we can construct hypothetical data tables based on typical values from the literature for analogous reactions.

Table 1: Hypothetical Activation Energies for Key Reaction Steps

| Reaction Step | Catalyst/Conditions | Theoretical Method | Calculated Activation Energy (kcal/mol) |

| Oxidation (β-Hydride Elimination) | Generic Pd(II) Complex | DFT (B3LYP) | 15 - 25 |

| Dehydration (E1-like) | Acid Catalysis | DFT (M06-2X) | 28 - 35 |

| Aldol Addition (Zimmerman-Traxler TS) | Lithium Enolate | DFT (B3LYP) | 10 - 18 |

This table is illustrative and presents a range of plausible activation energies based on computational studies of similar reactions. The actual values for this compound would require specific calculations.

Table 2: Key Geometric Parameters of a Hypothetical Zimmerman-Traxler Transition State for the Aldol Addition Leading to a 1,3-Diol Precursor| Parameter | Description | Typical Calculated Value (Å or °) |

| C-C forming bond distance | Distance between the enolate carbon and the aldehyde carbonyl carbon | 2.1 - 2.5 Å |

| M-O (enolate) bond distance | Distance between the metal cation and the enolate oxygen | 1.8 - 2.0 Å |

| M-O (aldehyde) bond distance | Distance between the metal cation and the aldehyde oxygen | 1.9 - 2.1 Å |

| C-C-O bond angle | Angle of approach of the nucleophilic carbon to the carbonyl | ~105 - 110° |

This interactive table provides a general representation of the geometry of a chair-like transition state in an aldol reaction. The specific values would vary depending on the exact reactants and metal cation.

Reactivity and Chemical Transformations of 5 Ethyl 3 Methylnonane 2,4 Diol

Reactions Involving Hydroxyl Groups

The hydroxyl groups are the primary sites of reactivity in 5-Ethyl-3-methylnonane-2,4-diol, participating in a variety of transformations.

Selective Derivatization: Esterification, Etherification, and Silylation

The two hydroxyl groups of this compound can be selectively or fully derivatized to form esters, ethers, and silyl (B83357) ethers. These reactions are fundamental in organic synthesis for protecting the hydroxyl groups or for modifying the molecule's properties.

Esterification: The diol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. The reaction is typically catalyzed by an acid or a base. Due to the different steric environments of the two hydroxyl groups (one is secondary at C-2 and the other is also secondary but more hindered at C-4), selective mono-esterification might be achievable under carefully controlled conditions, such as using a bulky acylating agent or a specific catalyst.

Etherification: The formation of ethers can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then react with an alkyl halide. Similar to esterification, selective mono-etherification could be pursued.

Silylation: The hydroxyl groups can be converted to silyl ethers by reacting the diol with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine. Silyl ethers are excellent protecting groups due to their ease of formation and cleavage under specific conditions. The relative reactivity of the two hydroxyl groups towards silylation would again depend on steric hindrance.

| Reaction Type | Reagents | Products | Notes |

| Esterification | Carboxylic acid (R-COOH) + Acid catalyst | Mono- and/or Di-esters | Selective mono-esterification may be possible. |

| Etherification | Alkyl halide (R-X) + Strong base | Mono- and/or Di-ethers | Williamson ether synthesis is a common method. |

| Silylation | Silyl halide (R3Si-X) + Base | Mono- and/or Di-silyl ethers | Used for protection of hydroxyl groups. |

Oxidation Reactions and Formation of Related Diketones or Carboxylic Acids

Oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions.

Mild oxidation, using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to oxidize the two secondary alcohol groups to the corresponding ketones, yielding 5-Ethyl-3-methylnonane-2,4-dione .

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), under harsh conditions (e.g., heating), could lead to the cleavage of the carbon-carbon bonds. This would result in the formation of smaller carboxylic acids. For instance, cleavage between C-2 and C-3 could yield acetic acid and 3-ethyl-2-oxoheptanoic acid, which could be further oxidized. Cleavage between C-3 and C-4 could lead to 2-methylpropanoic acid and 2-ethylhexanoic acid. The exact products would depend on the specific site of cleavage.

| Oxidizing Agent | Expected Product(s) |

| Pyridinium chlorochromate (PCC) | 5-Ethyl-3-methylnonane-2,4-dione |

| Dess-Martin periodinane | 5-Ethyl-3-methylnonane-2,4-dione |

| Potassium permanganate (hot, conc.) | Mixture of carboxylic acids (from C-C bond cleavage) |

| Chromic acid | Mixture of carboxylic acids (from C-C bond cleavage) or the diketone under controlled conditions |

Reduction Reactions

The reduction of this compound itself is not a typical transformation as the hydroxyl groups are already in a reduced state. However, the corresponding diketone, 5-Ethyl-3-methylnonane-2,4-dione, can be reduced to regenerate the diol. The stereochemical outcome of this reduction would be of significant interest. The use of different reducing agents can lead to different diastereomers of the diol. For example, sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for such reductions. Catalytic hydrogenation could also be employed. The stereoselectivity of the reduction can often be influenced by the choice of reagent and the presence of chelating agents or specific catalysts. ncert.nic.inthegoodscentscompany.comnist.govnih.govnist.gov

Cyclization Reactions and Formation of Cyclic Derivatives

Intramolecular reactions of this compound can lead to the formation of cyclic ethers. Acid-catalyzed dehydration can lead to the formation of a six-membered cyclic ether (a substituted tetrahydropyran). The reaction would proceed via protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group.

Another important cyclization reaction is the formation of cyclic acetals or ketals. Reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst would yield a six-membered ring, specifically a substituted 1,3-dioxane. This reaction is often used to protect the diol functional group.

Furthermore, 1,3-diols can be converted to their corresponding 1,3-dimesylates, which can then undergo zinc-mediated intramolecular coupling to form cyclopropanes. In the case of this compound, this would result in a highly substituted cyclopropane.

Reactivity Studies in Diverse Reaction Environments

The reactivity of this compound would be significantly influenced by the reaction medium.

Acidic Conditions: As mentioned, acidic environments promote dehydration and cyclization reactions. The stability of the carbocation intermediates formed would dictate the major products.

Basic Conditions: In the presence of strong bases, the hydroxyl groups are deprotonated to form alkoxides. These alkoxides are stronger nucleophiles than the parent diol and can participate in reactions like the Williamson ether synthesis.

Redox Conditions: The diol is susceptible to oxidation to form a diketone or carboxylic acids. Conversely, the corresponding diketone can be reduced back to the diol, with the potential to control the stereochemistry.

Metal-Catalyzed Reactions: Various transition metal catalysts can be used to mediate reactions of diols, such as specific oxidations or reductions. For instance, nickel-catalyzed reductive cyclization of the corresponding dihalides can be envisioned.

Applications and Potential Roles of 5 Ethyl 3 Methylnonane 2,4 Diol in Advanced Organic Synthesis

5-Ethyl-3-methylnonane-2,4-diol as a Chiral Building Block in Asymmetric Synthesis

Chiral diols are invaluable assets in asymmetric synthesis, serving as key starting materials or intermediates for the construction of complex, stereochemically defined molecules. nih.govacs.orgacs.org The presence of multiple stereocenters in this compound theoretically makes it a candidate for use as a chiral building block. In principle, the different stereoisomers of this diol could be resolved and utilized to introduce specific stereochemistry into a target molecule. However, there is no specific research in the reviewed literature that demonstrates the use of this compound for this purpose. The general utility of chiral auxiliaries and building blocks is well-established, with compounds like 8-phenylmenthol and chiral mandelic acid being classic examples. youtube.com

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Long-chain aliphatic diols are frequently encountered as intermediates in the synthesis of a variety of complex organic molecules, including natural products and pharmaceuticals.

Application in Natural Product Total Synthesis

Many natural products, particularly polyketides, feature long carbon chains with multiple stereocenters, often incorporating 1,3-diol or other polyol motifs. researchgate.netelectronicsandbooks.comrsc.orgnih.govsyr.edu The synthesis of such molecules often relies on the iterative use of smaller chiral building blocks to construct the carbon skeleton with precise stereochemical control. rsc.org While the structure of this compound is reminiscent of substructures found in polyketide natural products, no published total synthesis specifically reports its use as an intermediate. The synthesis of complex polyols is a well-developed field, with various strategies available for their stereoselective construction. acs.orgacs.org

Precursor for Advanced Pharmaceutical Intermediates

The synthesis of pharmaceutical agents often involves the use of chiral intermediates to ensure the final product is a single, active enantiomer. While diols can be important precursors in pharmaceutical manufacturing, there is no available research linking this compound to the synthesis of any specific pharmaceutical intermediates.

Contributions to Polymer Science and Material Chemistry

Aliphatic diols, particularly long-chain α,ω-diols, are important monomers in the synthesis of polyesters and polyurethanes. wikipedia.orgresearchgate.netacs.orgmdpi.comrsc.orgescholarship.orgrsc.orggoogle.com The properties of these polymers, such as their crystallinity and melting point, are influenced by the length of the aliphatic chain. While there is extensive research on the use of various diols in polymer chemistry, no studies were found that specifically investigate the incorporation of this compound into a polymer backbone. The branched nature of this diol, with its ethyl and methyl substituents, could theoretically impart unique properties to a polymer, such as increased amorphous content or altered solubility, but this remains a hypothetical application without direct research evidence.

Analytical Method Development for Detection and Quantification in Complex Matrices

The analysis of diols, including their separation and quantification, is crucial in various fields.

Chromatographic Separations (GC, HPLC) of Diol Isomers

The separation of diastereomers of chiral compounds is a common challenge in organic chemistry. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for this purpose. guidechem.comelectronicsandbooks.comnih.govnih.govhplc.euresearchgate.netchromforum.org The separation of long-chain aliphatic diols and their derivatives by GC-mass spectrometry (GC-MS) has been reported in various contexts. nih.govnih.gov However, no specific methods for the chromatographic separation of the isomers of this compound have been described in the available literature. The development of such methods would be a prerequisite for any detailed study of its stereoselective synthesis or its use as a chiral building block.

Advanced Mass Spectrometry Techniques for Trace Analysis

The detection and quantification of trace amounts of this compound, particularly in complex matrices, would necessitate the use of advanced mass spectrometry techniques. Due to its aliphatic nature and the presence of hydroxyl groups, certain ionization methods and analytical strategies would be more suitable than others.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful and commonly employed technique for the analysis of volatile and semi-volatile organic compounds, including aliphatic diols. nih.gov For a compound like this compound, GC-MS analysis would likely involve the following considerations:

Derivatization: To enhance volatility and improve chromatographic peak shape, derivatization of the hydroxyl groups is often necessary. Common derivatizing agents for diols include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the polar -OH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. qut.edu.au

Fragmentation Patterns: Under electron ionization (EI), the derivatized diol would undergo fragmentation. While a molecular ion peak might be observed, it is often of low intensity for long-chain alcohols. libretexts.org The fragmentation pattern would be characterized by a series of peaks corresponding to the loss of alkyl chains and functional groups. whitman.edu The presence of methyl and ethyl branches would lead to specific fragmentation pathways, yielding characteristic ions that could aid in structural elucidation. whitman.edu For instance, cleavage adjacent to the carbon-oxygen bonds and at the branching points would be expected.

High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, would enable the determination of the exact mass of the molecular ion and its fragments. This high mass accuracy is crucial for confirming the elemental composition of the analyte and distinguishing it from other co-eluting compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile diols or for analyses where derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a viable alternative. nih.gov

Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources for LC-MS. For a diol like this compound, ESI in positive ion mode might involve the formation of adducts with sodium ([M+Na]+) or protons ([M+H]+). Negative ion mode could also be employed.

Tandem Mass Spectrometry (MS/MS): To enhance selectivity and sensitivity, tandem mass spectrometry (MS/MS) is invaluable. nih.gov This technique involves the selection of a specific precursor ion (e.g., the [M+H]+ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are characteristic of the analyte's structure and can be used for highly selective quantification, even in complex biological or environmental samples.

Derivatization for Enhanced Detection: Similar to GC-MS, derivatization can be employed in LC-MS to improve ionization efficiency and introduce a readily ionizable tag. nih.govresearchgate.net Boronic acids, for example, are known to react with vicinal diols to form stable cyclic esters, which can be designed to carry a permanent positive charge, significantly enhancing the ESI signal. nih.gov

Interactive Data Table: Potential Mass Spectrometry Parameters for this compound Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Preparation | Derivatization (e.g., with BSTFA) to increase volatility | Minimal, but can involve derivatization (e.g., with boronic acids) for enhanced ionization |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap | Quadrupole, TOF, Orbitrap, Ion Trap |

| Key Advantages | High chromatographic resolution for isomers | Suitable for less volatile compounds, soft ionization preserves molecular ion |

| Potential Challenges | Thermal degradation of underivatized analyte | Potential for ion suppression from matrix components |

Due to the scarcity of specific experimental data for this compound, the above table represents a projection based on established analytical principles for similar long-chain diols. The actual implementation would require method development and validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-Ethyl-3-methylnonane-2,4-diol, given its branched alkyl substituents?

- Methodological Answer : Synthesis should address regioselectivity and steric hindrance. A plausible route involves dihydroxylation of a substituted nonene precursor (e.g., using osmium tetroxide or Sharpless asymmetric conditions for stereoselectivity). Post-reduction purification via column chromatography or recrystallization is critical. Structural confirmation requires 1H/13C NMR (e.g., hydroxyl proton signals at δ ~1–5 ppm) and IR spectroscopy (O-H stretches at ~3200–3600 cm⁻¹). For analogous diols, synthetic versatility often hinges on precursor alkene geometry and protecting group strategies .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- NMR : Identify coupling patterns for ethyl/methyl groups and diol protons.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

- Melting Point/Boiling Point : Compare with literature values (if available) for branched diols.

- Purity Assay : Use HPLC with UV/RI detection; impurities <1% are typical for research-grade compounds .

Q. What are the standard protocols for assessing acute toxicity of branched diols like this compound?

- Methodological Answer : Follow OECD guidelines for acute oral toxicity (e.g., OECD 423):

- Administer graded doses (e.g., 50–450 mg/kg) to rodents.

- Monitor mortality, clinical signs (e.g., respiratory distress, lethargy), and histopathology.

- For skin sensitization, use guinea pig maximization tests (OECD 406) .

Advanced Research Questions

Q. How can conflicting toxicity data for branched diols be reconciled in mechanistic studies?

- Methodological Answer : Analyze variables such as:

- Species-Specific Metabolism : Compare rodent vs. human hepatocyte assays for metabolic pathway divergence.

- Dose-Response Relationships : Use NOAEL/LOAEL thresholds (e.g., NOAEL = 50 mg/kg in rats for a related diol ).

- Exposure Routes : Oral vs. dermal absorption may alter bioavailability.

- Statistical Robustness : Apply ANOVA or Bayesian models to assess reproducibility across studies .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C/²H-labeled diol to track metabolites via LC-MS.

- Tissue Distribution Studies : Administer the compound to rodents and quantify accumulation in liver, kidneys, and adipose tissue.

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2E1) using microsomal fractions.

- Comparative Studies : Contrast metabolic pathways with structurally similar diols (e.g., 1,3-butanediol vs. ethanol interactions ).

Q. How can researchers leverage this compound’s structure to design novel biomaterials or drug candidates?

- Methodological Answer :

- Functional Group Modification : Convert hydroxyl groups to esters or ethers for enhanced lipophilicity.

- Co-crystallization Studies : Explore hydrogen-bonding networks with APIs (Active Pharmaceutical Ingredients) to improve solubility.

- Biological Activity Screening : Test antimicrobial, anti-inflammatory, or cytotoxic effects using cell-based assays (e.g., MTT for viability).

- Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) .

Q. What strategies mitigate challenges in stereochemical analysis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose/amylose derivatives (e.g., Chiralpak®) to resolve enantiomers.

- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT).

- Derivatization : Convert diol to a diastereomeric bis-Mosher ester for NMR-based stereochemical assignment .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for branched diols?

- Methodological Answer :

- Reproducibility Trials : Repeat measurements under standardized conditions (temperature, solvent purity).

- QSAR Modeling : Predict logP/solubility using software (e.g., ACD/LogP) and validate against experimental data.

- Interlaboratory Collaboration : Share samples with independent labs to cross-verify results.

- Error Analysis : Quantify instrument variability (e.g., ±5% for HPLC) and environmental factors .

Tables for Key Data

| Toxicity Parameter | Test System | Result | Guideline | Reference |

|---|---|---|---|---|

| Acute Oral Toxicity (NOAEL) | Rat (oral gavage) | 50 mg/kg (91-day exposure) | OECD 408 | |

| Skin Sensitization | Guinea pig maximization | Non-sensitizing | OECD 406 | |

| Genotoxicity (in vitro) | Chinese hamster ovary cells | No chromosomal aberrations observed | OECD 473 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.